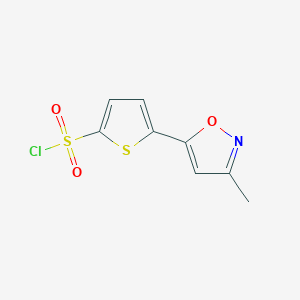

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S2/c1-5-4-6(13-10-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTGBJPEUYAGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282218-14-7 | |

| Record name | 5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By synthesizing information on its constituent moieties, this document offers insights into its physicochemical properties, potential synthetic pathways, and diverse applications.

Molecular Profile and Physicochemical Properties

This compound possesses a unique molecular architecture, integrating a thiophene ring with a methyl-substituted isoxazole ring via a carbon-carbon bond. This combination of aromatic and heterocyclic systems imparts a distinct set of properties that are highly valuable in the design of novel bioactive molecules and functional materials.

The molecular formula for this compound is C₈H₆ClNO₃S₂. Based on the atomic weights of its constituent elements, the calculated molecular weight is 263.72 g/mol .

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆ClNO₃S₂ |

| Molecular Weight | 263.72 g/mol |

| Appearance (Predicted) | Solid |

The properties of the individual heterocyclic components provide a foundation for understanding the characteristics of the target molecule:

-

2-Thiophenesulfonyl chloride: This building block is a colorless to brown low-melting solid or liquid with a melting point of 30-32 °C and a boiling point of 130-132 °C at 14 mmHg.[1][2] It is known to be sensitive to moisture.[2][3]

-

3-Methyl-5-isoxazole Moiety: Isoxazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6] The presence of the methyl group can influence the molecule's steric and electronic properties.

Synthesis and Reaction Mechanisms

While a specific, documented synthesis for this compound is not prevalent in the literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of bi-heterocyclic compounds and the introduction of sulfonyl chloride groups. A retro-synthetic analysis suggests a multi-step approach.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

A logical synthetic route would involve the initial coupling of the two heterocyclic rings, followed by the introduction of the sulfonyl chloride functional group.

Step 1: Synthesis of 5-(3-Methyl-5-isoxazolyl)thiophene

This key step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This reaction would involve the coupling of a halogenated isoxazole derivative with a thiophene boronic acid or a similar organometallic reagent.

-

Experimental Protocol (Hypothetical):

-

To a solution of 3-methyl-5-bromoisoxazole and thiophene-2-boronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base (e.g., sodium carbonate).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(3-methyl-5-isoxazolyl)thiophene.

-

Step 2: Chlorosulfonylation of 5-(3-Methyl-5-isoxazolyl)thiophene

The final step involves the electrophilic substitution of a sulfonyl chloride group onto the thiophene ring. This is typically achieved using chlorosulfonic acid. The substitution is expected to occur at the 2-position of the thiophene ring due to the directing effect of the sulfur atom.

-

Experimental Protocol (Hypothetical):

-

Cool a solution of 5-(3-methyl-5-isoxazolyl)thiophene in a dry, inert solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer and wash it with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Further purification may be achieved by recrystallization or column chromatography, though care must be taken due to the compound's sensitivity to moisture.

-

Caption: Proposed two-step synthesis of the target molecule.

Applications in Research and Drug Development

The unique structural combination of isoxazole and thiophene rings in this compound makes it a highly attractive scaffold for the development of novel therapeutic agents and functional materials.

Medicinal Chemistry and Drug Discovery

Both thiophene and isoxazole are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds.

-

Thiophene Derivatives: These compounds exhibit a wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[7][8][9] Thiophene-containing drugs are prevalent in the market.

-

Isoxazole Derivatives: Isoxazoles are also known for their diverse biological activities and are components of several approved drugs.[4][5][6] They are often investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

The sulfonyl chloride group is a versatile functional handle that can be readily converted into sulfonamides, which are a prominent class of drugs with antibacterial, diuretic, and hypoglycemic activities. Therefore, this compound is an excellent starting material for the synthesis of a library of novel sulfonamide derivatives with potential therapeutic applications.

Sources

- 1. 2-Thiophenesulfonyl chloride 96 16629-19-9 [sigmaaldrich.com]

- 2. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]

- 3. 2-Thiophenesulfonyl Chloride | 16629-19-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprajournals.com [eprajournals.com]

- 9. researchgate.net [researchgate.net]

Spectral Analysis of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride. While experimental spectra for this specific molecule are not publicly available, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. This guide is designed to assist researchers in the identification, purity assessment, and structural elucidation of this compound, which holds potential as a key intermediate in medicinal chemistry and drug development.

Introduction and Molecular Structure

This compound (CAS 1282218-14-7) is a bifunctional molecule incorporating a thiophene core, an isoxazole ring, and a reactive sulfonyl chloride group. This unique combination of heterocycles suggests its potential utility as a scaffold in the design of novel therapeutic agents. The sulfonyl chloride moiety, in particular, serves as a versatile handle for derivatization, allowing for the synthesis of a library of sulfonamides with diverse biological activities.

The molecular formula of the compound is C₈H₆ClNO₃S₂ with a molecular weight of 263.73 g/mol . Understanding its three-dimensional structure is paramount to interpreting its spectral behavior.

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the protons on the thiophene and isoxazole rings, as well as the methyl group. The predicted chemical shifts (in ppm, relative to TMS) in a standard solvent like CDCl₃ are tabulated below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Thiophene H-3 | 7.5 - 7.7 | Doublet | J = 4.0 - 4.5 | Deshielded by the adjacent sulfonyl chloride group and the isoxazole ring. |

| Thiophene H-4 | 7.2 - 7.4 | Doublet | J = 4.0 - 4.5 | Coupled to the H-3 proton. |

| Isoxazole H-4 | 6.3 - 6.5 | Singlet | N/A | Characteristic chemical shift for a proton at the 4-position of an isoxazole ring. |

| Methyl (CH₃) | 2.4 - 2.6 | Singlet | N/A | Typical chemical shift for a methyl group attached to an isoxazole ring. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Thiophene C-2 | 145 - 150 | Attached to the electron-withdrawing sulfonyl chloride group. |

| Thiophene C-5 | 155 - 160 | Attached to the isoxazole ring. |

| Thiophene C-3 | 128 - 132 | Aromatic carbon adjacent to the sulfonyl chloride-bearing carbon. |

| Thiophene C-4 | 125 - 129 | Aromatic carbon. |

| Isoxazole C-5 | 165 - 170 | Carbon of the isoxazole ring attached to the thiophene ring. |

| Isoxazole C-3 | 160 - 165 | Carbon of the isoxazole ring bearing the methyl group. |

| Isoxazole C-4 | 100 - 105 | Characteristic upfield shift for the C-4 of an isoxazole. |

| Methyl (CH₃) | 11 - 14 | Typical chemical shift for a methyl group on a heterocyclic ring. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3150 | C-H stretching (aromatic) | Medium |

| 2950 - 3000 | C-H stretching (methyl) | Weak |

| 1600 - 1620 | C=N stretching (isoxazole) | Medium |

| 1450 - 1550 | C=C stretching (thiophene, isoxazole) | Medium-Strong |

| 1370 - 1390 | S=O asymmetric stretching (sulfonyl chloride) | Strong |

| 1170 - 1190 | S=O symmetric stretching (sulfonyl chloride) | Strong |

| 800 - 850 | C-H out-of-plane bending (thiophene) | Strong |

| 550 - 600 | S-Cl stretching | Medium |

The two strong absorption bands for the S=O stretching are characteristic of the sulfonyl chloride group and are key diagnostic peaks.

Experimental Protocol for IR Data Acquisition

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

For a compound with the formula C₈H₆ClNO₃S₂, the expected monoisotopic mass is approximately 262.94 g/mol . In a high-resolution mass spectrum (HRMS), the measured mass should be very close to this value.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 263. Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak will be observed.

Predicted Fragmentation Pattern

The molecule is expected to fragment in a predictable manner under EI conditions. Key fragmentation pathways include:

-

Loss of Cl: [M - Cl]⁺

-

Loss of SO₂: [M - SO₂]⁺

-

Cleavage of the thiophene-isoxazole bond

Caption: Predicted major fragmentation pathways.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) for accurate mass measurements.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging fundamental spectroscopic principles and data from related compounds, we have established a comprehensive framework for the characterization of this molecule. The experimental protocols outlined herein offer a clear path for researchers to obtain and interpret the necessary data to confirm the structure and purity of this promising chemical entity. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel heterocyclic compounds in drug discovery and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChemLite. 1282218-14-7. [Link]

Methodological & Application

The Strategic Application of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride in Medicinal Chemistry: A Guide for Researchers

The convergence of privileged heterocyclic scaffolds in single molecular entities represents a powerful strategy in modern drug discovery. This guide delves into the medicinal chemistry applications of one such hybrid molecule, 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride . This compound serves as a versatile building block for the synthesis of a diverse array of sulfonamide derivatives, which are of significant interest due to their broad therapeutic potential. By uniting the isoxazole and thiophene moieties, this reagent offers a unique structural framework for the development of novel therapeutic agents.

This document provides a comprehensive overview of the synthesis, functionalization, and potential applications of this key intermediate. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the potential of this compound in their quest for new medicines.

The Architectural Logic: Isoxazole and Thiophene in Concert

The combination of an isoxazole ring and a thiophene nucleus within a single scaffold is a deliberate design choice aimed at leveraging the distinct and often complementary pharmacological properties of each heterocycle. Isoxazoles are a well-established class of five-membered heterocycles that are present in a number of approved drugs and are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The thiophene ring, a bioisostere of benzene, is another crucial pharmacophore that can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, while also contributing to its biological activity.

The sulfonyl chloride group at the 2-position of the thiophene ring is a highly reactive functional group that readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, as well as other nucleophiles.[3] This reactivity allows for the facile introduction of diverse functionalities, enabling the exploration of a vast chemical space and the fine-tuning of the pharmacological profile of the resulting sulfonamide derivatives.

Synthesis and Functionalization: A Practical Approach

Conceptual Synthetic Pathway

The synthesis of the title compound would likely involve a multi-step sequence, starting from simpler precursors to construct the isoxazole and thiophene rings, followed by the introduction of the sulfonyl chloride functionality.

Caption: Conceptual synthetic pathway for this compound.

Protocol 1: General Procedure for the Synthesis of Isoxazole-Thiophene Sulfonamides

This protocol outlines a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine. The causality behind these steps lies in the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA) or Pyridine, 1.5 - 2.0 equivalents)

-

Stirring apparatus

-

Reaction vessel

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Amine and Base: To the stirred solution, add the amine (1.0 - 1.2 equivalents) followed by the slow, dropwise addition of the base (1.5 - 2.0 equivalents) at 0 °C. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench the mixture with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired sulfonamide.

Self-Validation: The identity and purity of the synthesized sulfonamides should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry: Targeting Disease Pathways

The sulfonamide derivatives of this compound are promising candidates for investigation in various therapeutic areas. The structural features of this scaffold suggest potential activity against several important biological targets.

Antibacterial Agents

Sulfonamides are a well-known class of antibacterial agents.[4] The isoxazole ring is also a component of several antibacterial drugs. The combination of these two pharmacophores in a single molecule could lead to the discovery of novel antibacterial agents with improved potency or a broader spectrum of activity.

Carbonic Anhydrase Inhibitors

Sulfonamides are the primary chemical class of carbonic anhydrase (CA) inhibitors.[5] CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The isoxazole moiety can be tailored to interact with specific residues in the active site of different CA isoforms, potentially leading to the development of potent and selective inhibitors.[6]

Enzyme Inhibition in Cancer and Inflammation

The isoxazole ring is a key component of several kinase inhibitors and other enzyme-targeted therapies. By functionalizing the sulfonamide group with various chemical moieties, it is possible to design molecules that can interact with the active sites of enzymes implicated in cancer and inflammatory diseases.

Caption: Potential medicinal chemistry applications of sulfonamide derivatives.

Data Presentation: Physicochemical Properties

While experimental data for the title compound is scarce, the following table presents the predicted physicochemical properties which are crucial for assessing its drug-likeness.

| Property | Predicted Value |

| Molecular Formula | C₈H₆ClNO₃S₂ |

| Molecular Weight | 279.72 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Data predicted using computational tools.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel sulfonamide derivatives with significant potential in medicinal chemistry. Its unique combination of isoxazole and thiophene scaffolds provides a solid foundation for the development of new therapeutic agents targeting a range of diseases. The protocols and insights provided in this guide are intended to facilitate the exploration of this exciting area of research and to accelerate the discovery of new and effective medicines.

References

-

Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. PMC. [Link]

-

Isoxazole-containing sulfanilamides as new antibacterial agents: in silico study, synthesis and in vitro evaluation. ResearchGate. [Link]

-

Synthesis of sulfonylamides containing an isoxazole moiety. ResearchGate. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

The reactions of some thiophene sulfonyl derivatives. SciSpace. [Link]

-

Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. PubMed. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]

-

The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]

-

Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. ResearchGate. [Link]

-

Biological Activities Of Sulfonamides. SciSpace. [Link]

-

A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

Sources

- 1. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Strategic Derivatization of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride for Accelerated Structure-Activity Relationship (SAR) Studies

An Application Note and Protocol Guide

Abstract: This comprehensive guide details the strategic derivatization of the novel heterocyclic scaffold, 5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride, a versatile building block for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. We provide a robust, field-tested protocol for the synthesis of a primary sulfonamide library, emphasizing the underlying chemical principles and experimental design choices that ensure high reaction efficiency and purity of the final compounds. This document serves as a practical resource for medicinal chemists and drug discovery scientists aiming to explore the chemical space around this promising scaffold.

Introduction: The Strategic Value of the Isoxazolyl-Thiophene Sulfonamide Scaffold

The convergence of a thiophene ring, an isoxazole moiety, and a sulfonamide linker creates a chemical scaffold with significant potential in medicinal chemistry. The thiophene ring is a well-established bioisostere for the benzene ring, often improving metabolic stability and pharmacokinetic properties. The isoxazole group can act as a hydrogen bond acceptor and its substitution pattern allows for fine-tuning of steric and electronic properties. The sulfonamide group is a cornerstone of drug design, present in a wide array of therapeutics, and provides a key vector for introducing diversity.

The title compound, this compound, is a particularly attractive starting material for SAR studies due to the reactive sulfonyl chloride group, which can be readily coupled with a vast array of primary and secondary amines to generate a library of sulfonamides. This allows for systematic exploration of the chemical space around a core scaffold, a fundamental principle of SAR-driven drug discovery.

Reaction Schema and Workflow

The derivatization of this compound into a library of sulfonamides is a straightforward yet powerful method for generating chemical diversity. The general workflow is depicted below, outlining the key stages from starting material to the final, purified compounds ready for biological screening.

Figure 1: A high-level workflow for the generation and evaluation of a sulfonamide library for SAR studies.

Detailed Protocol: Synthesis of a Sulfonamide Library

This protocol outlines the parallel synthesis of a representative library of sulfonamides from this compound and a diverse set of primary and secondary amines.

3.1. Materials and Reagents

-

This compound (≥95% purity)

-

A diverse set of primary and secondary amines (e.g., aniline, benzylamine, morpholine, piperidine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

3.2. Step-by-Step Experimental Procedure

-

Reaction Setup: To a clean, dry reaction vial, add the desired amine (1.2 equivalents).

-

Dissolution: Dissolve the amine in anhydrous DCM (0.2 M final concentration).

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution. The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the amine nucleophile.

-

Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Reaction Initiation: Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C (ice bath). The dropwise addition helps to control the exotherm of the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. This washing sequence removes unreacted amine, the triethylamine hydrochloride salt, and any remaining aqueous impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).

3.3. Data Presentation: Representative Library

The following table summarizes a representative set of derivatives that can be synthesized using the protocol above.

| Entry | Amine (R₁R₂NH) | Product Structure | Expected M+H⁺ |

| 1 | Aniline | 337.0 | |

| 2 | Benzylamine | 351.0 | |

| 3 | Morpholine | 331.0 | |

| 4 | Piperidine | 329.0 |

Mechanistic Considerations and Self-Validation

The synthesis of sulfonamides from sulfonyl chlorides is a classic nucleophilic acyl substitution-type reaction. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the sulfonamide with the expulsion of a chloride ion.

Figure 2: Simplified reaction mechanism for sulfonamide formation.

Trustworthiness through Self-Validation:

-

Reaction Monitoring: Regular monitoring by LC-MS not only tracks the consumption of the starting material but also confirms the formation of the product with the expected mass.

-

Spectroscopic Confirmation: The structure of the final, purified compounds must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the sulfonyl chloride signal and the appearance of new signals corresponding to the amine moiety in the NMR spectra provide definitive proof of successful derivatization.

-

Purity Analysis: The purity of the final compounds should be assessed by HPLC, with a target purity of >95% for compounds intended for biological screening.

Application in SAR Studies

The generated library of sulfonamides serves as a powerful tool for probing the SAR of a given biological target. By systematically varying the R¹ and R² groups of the amine, researchers can investigate the impact of steric bulk, electronics, and hydrogen bonding potential on biological activity.

Key SAR Questions Addressed by this Library:

-

Is a hydrogen bond donor on the sulfonamide nitrogen required for activity? (primary vs. secondary amines)

-

What is the optimal size and shape of the substituent for binding to the target? (aliphatic vs. aromatic amines)

-

Are there specific polar or charged groups that can enhance activity or selectivity? (amines with additional functional groups)

The iterative nature of SAR studies, where the results from one round of screening inform the design of the next generation of compounds, is a cornerstone of modern drug discovery.

Conclusion

The derivatization of this compound provides a rapid and efficient route to a diverse library of sulfonamides. The protocols and rationale presented herein offer a robust framework for the synthesis, purification, and characterization of these compounds, enabling their effective use in SAR-driven drug discovery programs. The inherent modularity of this synthetic approach allows for the exploration of a vast chemical space, significantly accelerating the identification of novel and potent bioactive molecules.

References

-

D. S. Priya, "Thiophene: A Versatile Lead Molecule in Designing of Potent Bioactive Agents," International Journal of Pharmaceutical Sciences and Research, 2017. [Link]

-

A. K. Agrawal, "A Review on Isoxazole: A Potential Moiety for Future Drug," International Journal of Pharmaceutical and Chemical Sciences, 2014. [Link]

-

A. K. Ghose, V. N. Viswanadhan, and J. J. Wendoloski, "A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases," Journal of Combinatorial Chemistry, 1999. [Link]

-

J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012. [Link]

-

G. L. Patrick, An Introduction to Medicinal Chemistry, 6th ed. Oxford University Press, 2017. [Link]

Application Notes and Protocols for the Amination of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Novel Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties. The synthesis of novel sulfonamides, particularly those incorporating heterocyclic moieties like thiophene and isoxazole, is of significant interest in drug discovery programs. The target compound, derived from 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride, represents a unique scaffold that combines the structural features of two medicinally relevant heterocycles. This application note provides a comprehensive guide to the experimental setup for the amination of this sulfonyl chloride, offering a detailed protocol, mechanistic insights, and expert commentary to ensure reproducible and efficient synthesis of the corresponding sulfonamides.

Chemical Principles and Mechanistic Overview

The amination of a sulfonyl chloride is a classic nucleophilic substitution reaction at a sulfur center. The reaction proceeds via the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride. This process is typically facilitated by a base, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the amine nucleophile.

The general mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the intermediate.

-

Deprotonation: A base removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and the protonated base.

The choice of base is crucial and can influence the reaction rate and yield. Tertiary amines, such as triethylamine or pyridine, are commonly employed as they are non-nucleophilic and effectively scavenge the generated HCl.[1] Inorganic bases like potassium carbonate can also be utilized, particularly in heterogeneous reaction mixtures.

Caption: Generalized mechanism for the amination of a sulfonyl chloride.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the amination of this compound with a primary or secondary amine. Researchers should optimize the conditions based on the specific amine used.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Commercially available or synthesized | Store under inert atmosphere, moisture sensitive. |

| Amine (e.g., aniline, benzylamine, morpholine) | Reagent | Various | Ensure dryness of the amine. |

| Triethylamine (Et3N) or Pyridine | Anhydrous | Various | Freshly distilled recommended. |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Various | Use from a solvent purification system or over molecular sieves. |

| Hydrochloric Acid (HCl), 1M aqueous solution | Reagent | Various | For workup. |

| Saturated Sodium Bicarbonate (NaHCO3) solution | Reagent | Various | For workup. |

| Brine (Saturated NaCl solution) | Reagent | Various | For workup. |

| Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) | Reagent | Various | For drying organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | HPLC grade | Various |

Apparatus

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Inert atmosphere setup (e.g., nitrogen or argon balloon).

-

Addition funnel.

-

Ice bath.

-

Standard glassware for workup and purification (separatory funnel, beakers, Erlenmeyer flasks).

-

Rotary evaporator.

-

Chromatography column.

-

Thin-layer chromatography (TLC) plates and developing chamber.

Step-by-Step Procedure

Caption: Workflow for the amination of this compound.

-

Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq). Dissolve the sulfonyl chloride in a suitable anhydrous solvent (e.g., DCM or THF, approximately 0.1-0.5 M concentration). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add the base (e.g., triethylamine, 1.2-1.5 eq) to the cooled solution. In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by TLC until the starting sulfonyl chloride is consumed (typically 2-12 hours).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), saturated NaHCO3 solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude sulfonamide can be purified by either column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol).[2][3]

Expertise & Experience: Causality Behind Experimental Choices

-

Solvent Selection: Anhydrous aprotic solvents like DCM or THF are preferred to prevent hydrolysis of the reactive sulfonyl chloride. The choice of solvent can also influence reaction rates and solubility of the reactants and products.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction and to minimize potential side reactions. Allowing the reaction to warm to room temperature ensures completion.

-

Stoichiometry: A slight excess of the amine and base is used to ensure complete consumption of the valuable sulfonyl chloride and to effectively neutralize the HCl byproduct.

-

Workup Rationale: The acidic wash removes the basic components (triethylamine and unreacted amine), while the basic wash removes any acidic impurities. The final brine wash helps to remove residual water from the organic layer.

-

Purification Strategy: The choice between chromatography and recrystallization depends on the nature of the product and impurities. Recrystallization is often effective for obtaining highly pure crystalline solids, while chromatography is more versatile for separating mixtures.

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis and the identity of the final product, the following in-process controls and characterization methods are recommended:

-

TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint and helps in identifying the formation of any significant byproducts. A suitable mobile phase should be developed to achieve good separation between the starting material, product, and any potential impurities.

-

Spectroscopic Analysis: The structure of the purified sulfonamide should be unequivocally confirmed by spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: Will confirm the covalent structure of the molecule, showing characteristic shifts for the protons and carbons of the thiophene, isoxazole, and the N-substituent.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (for primary or secondary sulfonamides, around 3300 cm⁻¹).[4][6]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.[4]

-

-

Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC) or by melting point analysis for crystalline solids.

Safety and Handling

-

Sulfonyl Chlorides: These compounds are corrosive and moisture-sensitive. They should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of dust and vapors.

-

Amines: Many amines are corrosive, flammable, and toxic. Handle with care in a well-ventilated area, wearing appropriate PPE.

-

Solvents: Dichloromethane is a suspected carcinogen. All handling should be performed in a fume hood.

References

- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

- Google Patents. (n.d.). US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides.

- MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.

- ResearchGate. (2025). (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester.

- RSC Publishing. (n.d.). DMSO/SOCl2-mediated C(sp2)–H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives.

- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.

- MDPI. (n.d.). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI.

- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.

Sources

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

Application Note: Purification Strategies for 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and actionable protocols for the purification of compounds synthesized from 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride. The primary reaction pathway for this sulfonyl chloride is its condensation with primary or secondary amines to yield the corresponding sulfonamides, a class of compounds with significant interest in medicinal chemistry.[1][2] Achieving high purity of these final products is paramount for accurate downstream analysis, including biological screening and structural elucidation. This document outlines the core principles and step-by-step methodologies for crystallization, column chromatography, and acid-base extraction, tailored to the specific physicochemical properties of this heterocyclic scaffold.

Introduction: The Importance of Purity

The 5-(3-Methyl-5-isoxazolyl)-2-thiophene moiety is a key structural motif in modern drug discovery. When functionalized as a sulfonyl chloride, it serves as a versatile electrophile for reaction with a diverse range of nucleophiles, most commonly primary and secondary amines, to produce sulfonamides.[1][3] These resulting sulfonamide derivatives are explored for a wide array of therapeutic applications.[4]

The integrity of all subsequent research hinges on the purity of the synthesized compound. Impurities, such as unreacted starting materials, excess reagents, or reaction byproducts, can lead to false positives or negatives in biological assays, interfere with spectroscopic analysis, and prevent the formation of high-quality crystals for X-ray diffraction. Therefore, a robust and well-chosen purification strategy is not merely a procedural step but a cornerstone of scientific validity.

Physicochemical Profile of Target Sulfonamides

Understanding the inherent properties of the target molecules is critical for selecting the most effective purification technique. Products derived from this compound typically exhibit the following characteristics:

-

Physical State: They are almost invariably solids at room temperature with moderate to high melting points.

-

Polarity: The presence of the sulfonamide group (-SO₂NH-) imparts significant polarity and hydrogen bonding capability. The overall polarity is modulated by the nature of the amine substituent. This makes them well-suited for normal-phase chromatography.

-

Solubility: Generally, these compounds show low solubility in non-polar solvents (e.g., hexanes) and water, but good solubility in polar organic solvents like ethyl acetate, acetone, acetonitrile, and alcohols.[5]

-

Acidity (Primary Sulfonamides): If the sulfonamide is derived from a primary amine (R-NH-SO₂-R'), the proton on the nitrogen is weakly acidic. This property can be exploited for highly selective purification via acid-base extraction.

Strategic Approach to Purification

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physical properties of the product. The following decision workflow provides a logical path from the crude reaction mixture to the final, pure compound.

Caption: Decision workflow for purification strategy.

Primary Purification Protocols

Recrystallization: The Preferred Method for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds that are relatively clean (>90%) after initial workup. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Causality: As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, being present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor"). The slow formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit perfectly, i.e., impurities.[6]

Protocol 1: Single-Solvent Recrystallization

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, or ethyl acetate.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce the final yield.[7]

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[6]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Table 1: Recommended Solvents for Recrystallization

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Ethanol | Polar | 78 | Excellent general-purpose solvent for sulfonamides. |

| Isopropanol | Polar | 82 | Similar to ethanol, slightly less polar. |

| Ethyl Acetate | Mid-Polarity | 77 | Good for less polar derivatives. |

| Toluene | Non-Polar | 111 | Can be used for derivatives with non-polar amine side chains. |

| Ethanol/Water | Polar Mix | Variable | A powerful mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a drop of ethanol. |

Flash Column Chromatography: For Complex Mixtures

When a crude product contains multiple impurities or impurities with similar polarity to the product, recrystallization is often ineffective. Flash column chromatography provides a robust solution by separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Silica Gel Flash Chromatography

-

Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., ethyl acetate/hexanes) that gives the target compound an Rf value of approximately 0.25-0.35.

-

Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

-

Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity as the elution progresses.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

-

Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Table 2: Typical Mobile Phase Systems

| System | Polarity Range | Application Notes |

| Ethyl Acetate / Hexanes | Low to High | The most common and versatile system. Start with low % EtOAc and increase gradually. |

| Dichloromethane / Methanol | Medium to Very High | Used for more polar compounds. A small amount of MeOH (1-5%) dramatically increases polarity. |

| Diethyl Ether / Hexanes | Low to Medium | Offers different selectivity compared to EtOAc systems. |

Acid-Base Extraction: A Selective Chemical Approach

For sulfonamides derived from primary amines (containing an N-H bond), their weakly acidic nature allows for a highly selective liquid-liquid extraction purification. This method is excellent for removing non-acidic, organic impurities.

Causality: The sulfonamide is deprotonated by a mild aqueous base (e.g., NaHCO₃) to form a water-soluble salt. Neutral organic impurities remain in the organic layer and can be separated. The aqueous layer is then re-acidified, which protonates the sulfonamide salt, causing the pure, neutral sulfonamide to precipitate out of the aqueous solution.

Protocol 3: Liquid-Liquid Extraction Purification

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

-

Base Extraction: Transfer the solution to a separatory funnel and extract it one or more times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃).

-

Separation: Combine the aqueous layers. The non-acidic impurities will remain in the original organic layer, which can be discarded.

-

Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The pure sulfonamide product will precipitate as a solid.[4]

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[4][8]

Troubleshooting Common Purification Issues

Table 3: Troubleshooting Guide

| Issue | Technique | Probable Cause | Suggested Solution |

| "Oiling Out" | Recrystallization | Compound is insoluble in the hot solvent, or the solution is too supersaturated. Melting point of the solid is below the boiling point of the solvent. | Add more of the hot solvent. If the issue persists, switch to a lower-boiling point solvent or use a solvent/anti-solvent system.[6] |

| No Crystals Form | Recrystallization | Solution is not sufficiently saturated; compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound.[6] |

| Poor Separation | Chromatography | Incorrect mobile phase selected; column was overloaded with sample. | Re-optimize the mobile phase using TLC to achieve better spot separation. Use less crude material on a larger column. |

| Product Won't Precipitate | Acid-Base Extraction | Compound has some solubility in acidic water; insufficient acidification. | Ensure pH is < 2. Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to recover the dissolved product. |

References

-

Crystal Growth & Design - Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Available at: [Link]

-

PubMed - Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Available at: [Link]

- Google Patents - Process for the purification of 3-amino-5-methylisoxazole.

-

Journal of Chemical and Pharmaceutical Research - REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available at: [Link]

- Google Patents - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Organic & Biomolecular Chemistry (RSC Publishing) - Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available at: [Link]

-

ResearchGate - Sulfonamide derivatives: Synthesis and applications. Available at: [Link]

-

ResearchGate - Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Available at: [Link]

-

MDPI - The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Available at: [Link]

-

MDPI - Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research - Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][9]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Available at: [Link]

-

ResearchGate - Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Available at: [Link]

-

PubMed - Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Available at: [Link]

-

Journal of Pharmaceutical and Medical Sciences - The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]

-

PMC - NIH - Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]

- Google Patents - Processes for the preparation of 2-thiophenecarbonyl chloride.

-

YouTube - Crystallization of Sulfanilamide. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. jocpr.com [jocpr.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Anti-Cancer Agents Utilizing 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically significant moieties has emerged as a powerful paradigm for the discovery of novel therapeutic agents. The isoxazole and sulfonamide functionalities represent two such "privileged scaffolds," each independently contributing to the biological activity of a multitude of approved drugs.[1] The convergence of these two structural motifs within a single molecular entity, exemplified by the precursor 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride, presents a compelling starting point for the synthesis of innovative anti-cancer agents. This application note provides a comprehensive guide to the utilization of this versatile building block in the synthesis of a potent anti-cancer agent, detailing the underlying scientific rationale, step-by-step synthetic protocols, and methods for biological evaluation.

The sulfonamide group, a cornerstone of chemotherapy, is present in a wide array of anti-cancer drugs, including selective cyclooxygenase-2 (COX-2) inhibitors, carbonic anhydrase inhibitors, and microtubule-targeting agents.[2] Their ability to engage in critical hydrogen bonding interactions and their metabolic stability make them ideal components for designing targeted therapies.[3] Concurrently, the isoxazole ring system is a bioisostere for various functional groups and is found in numerous compounds with demonstrated anti-proliferative and pro-apoptotic activities.[1] The strategic amalgamation of these two pharmacophores, tethered through a thiophene linker, offers a unique chemical space for the development of next-generation oncology therapeutics.

This document will focus on the synthesis of a novel analog of Celecoxib, a well-established selective COX-2 inhibitor with proven anti-cancer properties.[4] By replacing the phenylsulfonamide moiety of Celecoxib with a 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide group, we aim to explore novel structure-activity relationships and potentially enhance the anti-neoplastic profile of the parent compound.

Mechanism of Action: Targeting the Pro--Inflammatory Milieu of Cancer with COX-2 Inhibition

The cyclooxygenase (COX) enzymes are central to the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed in most tissues and plays a role in physiological homeostasis, COX-2 is an inducible enzyme that is often overexpressed in inflamed and cancerous tissues.[6] This upregulation of COX-2 in the tumor microenvironment leads to an increased production of prostaglandin E2 (PGE2), a potent signaling molecule that promotes cancer cell proliferation, angiogenesis, invasion, and resistance to apoptosis.[7]

The therapeutic rationale for utilizing selective COX-2 inhibitors in oncology is to disrupt this pro-tumorigenic signaling cascade.[8] By selectively inhibiting COX-2, these agents can reduce the levels of PGE2 in the tumor microenvironment, thereby attenuating the downstream signaling pathways that drive cancer progression. The anti-cancer effects of COX-2 inhibitors are multifaceted and include:

-

Inhibition of Angiogenesis: COX-2-derived prostaglandins can stimulate the production of vascular endothelial growth factor (VEGF), a key driver of new blood vessel formation that is essential for tumor growth and metastasis.[9]

-

Induction of Apoptosis: Overexpression of COX-2 has been linked to the upregulation of anti-apoptotic proteins such as Bcl-2. By inhibiting COX-2, the balance can be shifted towards pro-apoptotic signaling.[4]

-

Modulation of the Immune Response: PGE2 can suppress the activity of immune cells that are critical for tumor surveillance and elimination. COX-2 inhibition can therefore enhance the anti-tumor immune response.[8]

The novel Celecoxib analog synthesized from this compound is designed to retain this selective COX-2 inhibitory activity while potentially exhibiting an enhanced pharmacological profile due to the unique electronic and steric properties of the isoxazolyl-thiophene moiety.

Synthetic Workflow and Protocols

The synthesis of the target anti-cancer agent, a novel Celecoxib analog, from this compound is a multi-step process that involves the preparation of key intermediates. The overall synthetic strategy is outlined below, followed by detailed experimental protocols.

Figure 1: Synthetic workflow for the preparation of the Celecoxib analog.

Protocol 1: Synthesis of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide

Rationale: The initial step involves the conversion of the sulfonyl chloride to the corresponding primary sulfonamide. This is a standard transformation that introduces the key sulfonamide functionality required for biological activity.

Materials:

-

This compound

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution (5.0 eq) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide.

Protocol 2: Synthesis of the Key Hydrazine Intermediate

Rationale: The synthesis of the hydrazine intermediate is a critical step. Due to the challenges of direct functionalization of the thiophene ring, this protocol outlines a representative diazotization and reduction sequence starting from a hypothetical amino-functionalized precursor, which would be synthesized from 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide via nitration and subsequent reduction (a challenging but plausible route requiring optimization). For the purpose of this application note, we will start from the amino precursor.

Part A: Diazotization of 4-Amino-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide

Materials:

-

4-Amino-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

Procedure:

-

Suspend 4-Amino-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Reduction of the Diazonium Salt to the Hydrazine

Materials:

-

Diazonium salt solution from Part A

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Vacuum filtration apparatus

Procedure:

-

In a separate beaker, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

-

Cool the stannous chloride solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring.

-

A precipitate of the hydrazine hydrochloride salt should form.

-

Continue stirring the mixture for 1-2 hours at 0-5 °C.

-

Collect the precipitated 4-Hydrazinyl-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide hydrochloride by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water and then with a cold organic solvent (e.g., ethanol) to remove impurities.

-

Dry the product under vacuum.

Protocol 3: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

Rationale: This diketone is the second key building block for the pyrazole ring formation. The Claisen condensation reaction is a classic and efficient method for its synthesis.[10]

Materials:

-

4'-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a solution of sodium ethoxide (1.2 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, add 4'-methylacetophenone (1.0 eq) dropwise at room temperature under an inert atmosphere (e.g., argon).

-

Heat the mixture to reflux and add ethyl trifluoroacetate (1.1 eq) dropwise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, which can be used in the next step without further purification or can be purified by distillation or chromatography.[11]

Protocol 4: Synthesis of the Final Celecoxib Analog

Rationale: The final step is a condensation reaction between the synthesized hydrazine intermediate and the diketone to form the pyrazole ring, which is the core of the Celecoxib analog.[12]

Materials:

-

4-Hydrazinyl-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide hydrochloride

-

1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

Ethanol

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-Hydrazinyl-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide hydrochloride (1.0 eq) and 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.1 eq) in ethanol.

-

Heat the mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes for the synthesis of the Celecoxib analog. These values are illustrative and may vary based on experimental conditions and optimization.

| Step | Product | Expected Yield (%) | Purity (by HPLC, %) |

| 1. Ammonolysis | 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide | 85-95 | >98 |

| 2. Synthesis of Hydrazine Intermediate | 4-Hydrazinyl-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide HCl | 60-75 | >97 |

| 3. Diketone Synthesis | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 80-90 | >95 |

| 4. Final Condensation | Celecoxib Analog | 70-85 | >99 |

Biological Evaluation Protocols

To assess the anti-cancer potential of the newly synthesized Celecoxib analog, a series of in vitro assays should be performed.

Protocol 5: Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized Celecoxib analog

-

Celecoxib (as a positive control)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a series of dilutions of the synthesized Celecoxib analog and the Celecoxib control in complete culture medium.

-

Treat the cells with varying concentrations of the compounds for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-